molecular formula C14H11BrN2O2S2 B2875828 (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 324560-88-5

(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No.: B2875828
CAS No.: 324560-88-5
M. Wt: 383.28
InChI Key: WTSPNCACRASXPH-KHPPLWFESA-N
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Description

(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a fused indolinone-thiazolidinone scaffold. Its structure comprises a 5-bromo-substituted indolin-2-one moiety conjugated with a 3-isopropyl-2-thioxothiazolidin-4-one ring via a Z-configuration double bond (Figure 1) . The thioxo group (C=S) in the thiazolidinone ring contributes to hydrogen-bonding capabilities and tautomerism, which may impact its biological activity and crystallinity.

Properties

IUPAC Name

5-bromo-3-(4-hydroxy-3-propan-2-yl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S2/c1-6(2)17-13(19)11(21-14(17)20)10-8-5-7(15)3-4-9(8)16-12(10)18/h3-6,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBVHSLBNQBWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(SC1=S)C2=C3C=C(C=CC3=NC2=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core, known for its pharmacological potential. The presence of the 5-bromo and isopropyl substituents enhances its biological profile.

1. Antimicrobial Activity

Thiazolidin-4-one derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.5 µg/mL
P. aeruginosa125.4 µM
Other DerivativesE. coliVaries (0.7 - 1.0 µg/mL)

Studies have shown that the compound's activity may be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation, making it a promising candidate for combating antibiotic resistance .

2. Anticancer Activity

Thiazolidin-4-one derivatives are also noted for their anticancer properties. The compound has been studied for its effects on various cancer cell lines, demonstrating cytotoxicity and anti-proliferative effects.

Case Study:
In a study evaluating the anticancer activity of thiazolidin-4-one derivatives, this compound exhibited significant inhibition of cell proliferation in human breast cancer cells (MCF7) with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity of Thiazolidin-4-One Derivatives

Compound NameCancer Cell LineIC50 Value (µM)
This compoundMCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various biological processes. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Molecular Docking Studies:
Molecular docking simulations indicated that this compound binds effectively to the active site of AChE, with a docking score of -10.572 kcal/mol, suggesting strong binding affinity compared to standard inhibitors like Donepezil .

Table 3: Enzyme Inhibition Potency

Compound NameEnzyme TargetDocking Score (kcal/mol)
This compoundAcetylcholinesterase-10.572
Other DerivativesAChEVaries

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (NMR/IR) Synthesis Yield Reference
This compound (Target Compound) Indolinone-Thiazolidinone 5-Br (indolinone), 3-isopropyl (thiazolidinone) Not reported Not available Not reported
3-(4-Hydroxy-3-methyl-4-phenyl-2-thioxothiazolidin-5-yl)-1-isopropylindolin-2-one (3i) Indolinone-Thiazolidinone 4-Hydroxy, 3-methyl, 4-phenyl (thiazolidinone); 1-isopropyl (indolinone) Not reported NMR: δ 1.2–1.5 (isopropyl), IR: C=O at 1700 cm⁻¹ Not reported
5-(5-(Morpholinosulfonyl)-2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one (2a) Indolinone-Thiazolidinone 5-Morpholinosulfonyl (indolinone); 3-phenyl (thiazolidinone) Not reported IR: S=O at 1150 cm⁻¹, C=S at 1250 cm⁻¹ High (Method A)
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one (1) Indole-Imidazolone 5-Br (indole); 2-amino, 1-methyl (imidazolone) Not reported ¹H NMR: δ 7.8–8.1 (aromatic H) Not reported
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (7f) Imidazolone 4-Bromophenyl, 4-methylbenzylidene; 2-methylthio 218–220 ¹H NMR: δ 2.32 (CH₃), 7.15–8.01 (aromatic H) 92%

Key Comparisons

Electronic and Steric Effects

  • Bromine Substituent: The target compound’s 5-bromo group (indolinone) contrasts with electron-donating groups (e.g., morpholinosulfonyl in 2a or methyl in 7f ). Bromine’s electron-withdrawing nature may enhance electrophilicity, affecting binding interactions in biological targets.
  • Thiazolidinone vs. Imidazolone Cores: The thiazolidinone ring in the target compound provides a sulfur atom, enabling hydrogen bonding (via C=S) and tautomerism, unlike the imidazolone derivatives (e.g., 7f ) or imidazole-based hybrids (compound 1 ).

Physicochemical Properties

  • Melting Points : The absence of melting point data for the target compound limits direct comparison, but derivatives like 7f (218–220°C ) and 4a (252–254°C ) suggest that bromine and bulky substituents (e.g., isopropyl) may lower melting points due to reduced crystallinity.
  • Spectroscopic Signatures: The thioxo group (C=S) in the target compound would exhibit IR absorption near 1250 cm⁻¹, comparable to 2a . Aromatic protons in the indolinone ring would resonate at δ 7.0–8.5 in ¹H NMR, as seen in 7f .

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